2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide
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Overview
Description
2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide is an organic compound with a complex structure It features a sulfonyl group attached to a dimethyl-substituted aniline ring, which is further connected to a diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide typically involves multiple steps. One common method starts with the sulfonylation of 2,3-dimethylaniline using methylsulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated aniline is then reacted with N,N-diethylacetamide under appropriate conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or modify the amide functionality.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amide functionality may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,5-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide
- N-(2,3-Dimethylphenyl)-N-(methylsulfonyl)glycine
Uniqueness
2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide is unique due to its specific substitution pattern on the aniline ring and the presence of both sulfonyl and diethylacetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H24N2O3S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C15H24N2O3S/c1-6-16(7-2)15(18)11-17(21(5,19)20)14-10-8-9-12(3)13(14)4/h8-10H,6-7,11H2,1-5H3 |
InChI Key |
OBJATUCZWPRHHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC(=C1C)C)S(=O)(=O)C |
Origin of Product |
United States |
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